molecular formula C6H16Cl2N2 B13849919 (R)-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride

(R)-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride

Cat. No.: B13849919
M. Wt: 187.11 g/mol
InChI Key: IJGRIKWUFZJOEJ-QYCVXMPOSA-N
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Description

®-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride is a chemical compound with a molecular formula of C6H14Cl2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride typically involves the reaction of ®-1-methylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under acidic conditions to yield the dihydrochloride salt. The process can be summarized as follows:

    Starting Material: ®-1-methylpyrrolidine

    Reagents: Formaldehyde, Hydrogen chloride

    Conditions: Acidic environment, typically at room temperature

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

®-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Scientific Research Applications

®-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (S)-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride: The enantiomer of the compound, differing in its stereochemistry.

    N-methylpyrrolidine: A structurally similar compound with different functional groups.

    Pyrrolidine: The parent compound, lacking the methyl and amine substitutions.

Uniqueness

®-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and other similar compounds. This stereochemistry is crucial for its interaction with molecular targets, making it a valuable tool in research .

Properties

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c1-8-4-2-3-6(8)5-7;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

IJGRIKWUFZJOEJ-QYCVXMPOSA-N

Isomeric SMILES

CN1CCC[C@@H]1CN.Cl.Cl

Canonical SMILES

CN1CCCC1CN.Cl.Cl

Origin of Product

United States

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